molecular formula C15H10ClNS B13056177 2-[(E)-2-(2-chlorophenyl)ethenyl]-1,3-benzothiazole CAS No. 30216-37-6

2-[(E)-2-(2-chlorophenyl)ethenyl]-1,3-benzothiazole

Cat. No.: B13056177
CAS No.: 30216-37-6
M. Wt: 271.8 g/mol
InChI Key: HTEKLEOBQXASPX-MDZDMXLPSA-N
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Description

2-[(E)-2-(2-chlorophenyl)ethenyl]-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring fused with a 2-chlorophenyl group through an ethenyl linkage. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-(2-chlorophenyl)ethenyl]-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with 2-chlorocinnamaldehyde under basic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the desired benzothiazole derivative. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and the reaction is often carried out in solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-[(E)-2-(2-chlorophenyl)ethenyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ethenyl group can be achieved using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated benzothiazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines.

    Medicine: Explored as a potential therapeutic agent due to its biological activities. It has been studied for its potential use in treating infections and cancer.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2-chlorophenyl)ethenyl]-1,3-benzothiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

    Pathways Involved: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. It may also disrupt bacterial cell membranes, leading to cell death.

Comparison with Similar Compounds

2-[(E)-2-(2-chlorophenyl)ethenyl]-1,3-benzothiazole can be compared with other similar compounds, such as:

    2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-benzothiazole: This compound has a methyl group instead of a chlorine atom, which can affect its biological activity and chemical reactivity.

    2-[(E)-2-(2,3-dihydro-1-benzofuran-5-yl)ethenyl]-1,3-benzothiazole: The presence of a benzofuran ring can influence the compound’s properties and applications.

    2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole: The methoxy group can enhance the compound’s solubility and biological activity.

Properties

CAS No.

30216-37-6

Molecular Formula

C15H10ClNS

Molecular Weight

271.8 g/mol

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-1,3-benzothiazole

InChI

InChI=1S/C15H10ClNS/c16-12-6-2-1-5-11(12)9-10-15-17-13-7-3-4-8-14(13)18-15/h1-10H/b10-9+

InChI Key

HTEKLEOBQXASPX-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3S2)Cl

Origin of Product

United States

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